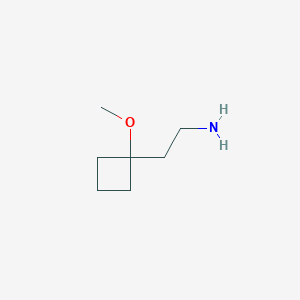

2-(1-Methoxycyclobutyl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methoxycyclobutyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7(5-6-8)3-2-4-7/h2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWJFCGWXPPRHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Protective Group Strategies in the Synthesis of 2 1 Methoxycyclobutyl Ethan 1 Amine Derivatives

Amine Protection Methodologies for Primary Amines

Carbamates are among the most widely used protecting groups for amines due to their ease of installation, stability, and well-established deprotection protocols. masterorganicchemistry.comchemistryviews.org Converting the amine to a carbamate (B1207046) reduces its nucleophilicity, thereby protecting it from reaction with electrophiles. organic-chemistry.org

tert-Butyloxycarbonyl (Boc): The Boc group is a cornerstone of amine protection, particularly in peptide synthesis. masterorganicchemistry.commasterorganicchemistry.com It is typically introduced by reacting the primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The resulting N-Boc derivative is stable under a wide range of non-acidic conditions. chemistrytalk.org

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is another vital protecting group, valued for its lability under basic conditions. masterorganicchemistry.comfiveable.me This characteristic makes it orthogonal to the acid-labile Boc group, a feature that is heavily exploited in complex syntheses. organic-chemistry.orgwikipedia.org It is installed using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl). masterorganicchemistry.com

Carbobenzyloxy (Cbz): The Cbz group, historically significant in peptide chemistry, is introduced using benzyl (B1604629) chloroformate (Cbz-Cl). masterorganicchemistry.comresearchgate.net It is stable under both acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis. masterorganicchemistry.commasterorganicchemistry.comresearchgate.net

| Protecting Group | Abbreviation | Installation Reagent | Key Features |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Stable to base and hydrogenolysis; removed with strong acid. masterorganicchemistry.comchemistrytalk.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Stable to acid and hydrogenolysis; removed with base (e.g., piperidine). masterorganicchemistry.comfiveable.me |

| Carbobenzyloxy | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Stable to acid and base; removed by catalytic hydrogenolysis. masterorganicchemistry.commasterorganicchemistry.com |

Alkylation of the amine with benzyl or trityl groups offers an alternative to carbamate protection. These methods are often employed when different reactivity and deprotection conditions are required.

Benzyl (Bn): The benzyl group can be introduced by reacting the amine with a benzyl halide in the presence of a base or through reductive amination with benzaldehyde. fishersci.co.ukwikipedia.org Like the Cbz group, the N-benzyl group is typically cleaved via palladium-catalyzed hydrogenolysis. fishersci.co.uk

Trityl (Tr): The triphenylmethyl (trityl) group is a bulky protecting group introduced using trityl chloride (Tr-Cl). utsouthwestern.edu Its significant steric hindrance can influence the reactivity of adjacent centers. The key feature of the trityl group is its high sensitivity to acid, allowing for its removal under very mild acidic conditions that often leave other acid-labile groups, such as Boc, intact. fiveable.meacgpubs.org The lability can be fine-tuned by using substituted trityl groups like methoxytrityl (Mmt). nih.govbzchemicals.com

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Method | Key Features |

|---|---|---|---|---|

| Benzyl | Bn | Benzyl bromide (Bn-Br) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) fishersci.co.uk | Stable to acidic and basic conditions. wikipedia.org |

| Trityl (Triphenylmethyl) | Tr | Trityl chloride (Tr-Cl) | Mild Acid (e.g., TFA, AcOH) fiveable.mebzchemicals.com | Very acid-labile; provides significant steric bulk. utsouthwestern.edu |

While standard protecting groups like Boc, Fmoc, and Cbz cover many synthetic needs, specialized groups have been developed to offer unique deprotection conditions, enhancing the scope of orthogonal strategies. chemistryviews.orgnih.gov

2,5-Dimethylpyrrole: Primary amines can be doubly protected by reaction with acetonylacetone (2,5-hexanedione) to form a 2,5-dimethylpyrrole. nih.gov This group is exceptionally stable towards strong bases and nucleophiles but can be removed with hydroxylamine (B1172632) under acidic conditions, offering orthogonality to acid- and base-labile groups. nih.gov

1,3-Dithian-2-ylmethoxycarbonyl (Dmoc): The Dmoc group is a carbamate-based protection strategy that provides orthogonality to acid-labile, base-labile, and hydrogenolysis-cleavable groups. nih.gov It is stable to a wide range of conditions but can be selectively removed under nearly neutral oxidative conditions, for instance, using sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide with a catalyst. nih.gov

2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl (Tempoc): This recently developed carbamate protecting group can be introduced using an acyl transfer reagent derived from TEMPO. chemistryviews.org The Tempoc group is stable to acidic conditions used for Boc removal and hydrogenolytic conditions for Cbz removal. It can be cleaved under mild reductive conditions with copper(I) compounds or by heating, providing a distinct set of deprotection options. chemistryviews.org

Selective Deprotection Techniques and Orthogonality

The strategic power of protecting groups lies in their selective removal. Orthogonal protection is a strategy that allows for the deprotection of one group in a molecule without affecting another. organic-chemistry.orgwikipedia.org For instance, the presence of an acid-labile Boc group and a base-labile Fmoc group on the same molecule allows for the removal of either one selectively, enabling further synthetic transformations at a specific site. organic-chemistry.org

Acid-labile groups are removed by treatment with an acid, which cleaves the bond between the protecting group and the nitrogen atom. The specific conditions can be tuned to achieve selectivity between different acid-sensitive groups.

Boc Deprotection: The Boc group is robust but can be efficiently removed using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in various solvents. masterorganicchemistry.commasterorganicchemistry.comfishersci.co.uk The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. masterorganicchemistry.com

Trityl and Methoxytrityl Deprotection: Trityl (Tr) and its more labile analogues, such as methoxytrityl (Mmt), are significantly more sensitive to acid than the Boc group. bzchemicals.com For example, the Mmt group can be cleaved with 1% TFA in DCM, conditions under which a Boc group remains fully intact. nih.govbzchemicals.com This difference in lability is a powerful tool for selective deprotection in complex syntheses.

| Protecting Group | Typical Deprotection Reagent | Relative Lability |

|---|---|---|

| Boc | Neat TFA or HCl in Dioxane/EtOAc masterorganicchemistry.comfishersci.co.uk | Least Acid-Labile |

| Trityl (Tr) | ~90% TFA or milder acids bzchemicals.com | More Acid-Labile |

| Methoxytrityl (Mmt) | 1% TFA in DCM nih.govbzchemicals.com | Most Acid-Labile |

Base-labile protecting groups are cleaved under basic conditions, providing an essential orthogonal strategy to acid-based deprotection.

Fmoc Deprotection: The Fmoc group is the archetypal base-labile amine protecting group. fiveable.me Its removal is typically achieved with a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). fiveable.megenscript.comspringernature.com The mechanism proceeds via a β-elimination (E1cB) pathway. fiveable.mespringernature.com The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene and the release of the free amine after decarboxylation. fiveable.mespringernature.com This deprotection is fast, clean, and highly specific, making it a cornerstone of modern solid-phase peptide synthesis. genscript.com

Catalytic Hydrogenation-Mediated Deprotection

Catalytic hydrogenation is a widely employed and highly efficient method for the deprotection of amines, valued for its mild conditions and the generation of clean, often volatile byproducts. taylorfrancis.comthalesnano.com This technique, also known as hydrogenolysis, involves the cleavage of a carbon-nitrogen bond with the addition of hydrogen, facilitated by a metal catalyst. total-synthesis.com It is particularly effective for removing benzyl-type protecting groups, such as the benzyl (Bn) group and the benzyloxycarbonyl (Cbz or Z) group. thalesnano.commasterorganicchemistry.com

The deprotection process is typically carried out using a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C). taylorfrancis.comfishersci.co.uk The reaction is performed under a hydrogen atmosphere, which can range from atmospheric pressure to slightly elevated pressures, often in a Parr shaker apparatus. fishersci.co.uk Alternatively, transfer hydrogenation offers a convenient substitute for using gaseous hydrogen, employing hydrogen donor molecules like ammonium (B1175870) formate, formic acid, or 1,4-cyclohexadiene (B1204751) in the presence of the catalyst. mdma.chlookchem.com

The mechanism for the removal of a Cbz group begins with the catalytic hydrogenolysis of the benzylic C-O bond, which produces toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.com This intermediate rapidly decomposes to release the free amine, along with carbon dioxide, a benign byproduct. taylorfrancis.com Similarly, the deprotection of an N-benzyl group yields the desired amine and toluene. acs.org

A key advantage of this method is its orthogonality to many acid- and base-labile protecting groups, allowing for selective deprotection in complex molecules. beilstein-journals.orgnih.gov However, a significant challenge can be the chemoselectivity in substrates containing other reducible functional groups, such as alkenes, alkynes, nitro groups, or aryl halides, which may be reduced under the hydrogenation conditions. scientificupdate.com Furthermore, the catalytic activity can sometimes be diminished by the coordinating ability of the amine substrate or product, which can poison the catalyst. acs.orgnih.gov In some cases, the addition of a heterogeneous acidic co-catalyst, like niobic acid-on-carbon, has been shown to facilitate the reaction and mitigate catalyst poisoning. acs.orgnih.gov

Table 1: Research Findings on Catalytic Hydrogenation for Amine Deprotection

| Protecting Group | Catalyst | Hydrogen Source | Solvent(s) | Key Findings & Conditions | Citation(s) |

|---|---|---|---|---|---|

| Benzyl (Bn) | 10% Pd/C | H₂ (40 psi) | Ethanol | Standard conditions for Bn group cleavage. Reaction typically runs for 1-3 hours. | fishersci.co.uk |

| Benzyl (Bn) | 10% Pd/C | Ammonium Formate | Methanol (B129727) | Rapid and versatile method conducted under neutral, refluxing conditions. | mdma.ch |

| Benzyl (Bn) | Pd/C + Nb₂O₅/C | H₂ | Methanol | Use of niobic acid co-catalyst effectively facilitates deprotection at room temperature, shortening reaction times. | acs.orgnih.gov |

| Benzyl (Bn) | 10% Pd/C | 1,4-Cyclohexadiene | Ethanol / Acetic Acid | Allows for selective N-debenzylation in the presence of benzyl ethers. | lookchem.com |

| Benzyloxycarbonyl (Cbz) | 10% Pd/C | H₂ | Alcoholic Solvents | Highly active and efficient process; reaction progress can be monitored by CO₂ off-gas detection. | taylorfrancis.com |

Oxidative Deprotection Methods

Oxidative deprotection provides an alternative strategy for unmasking an amine functionality, offering a different dimension of orthogonality compared to hydrogenolysis or acid/base-mediated cleavage. beilstein-journals.orgnih.gov This approach is particularly valuable when the substrate contains functional groups that are sensitive to reductive conditions. scientificupdate.com The success of oxidative methods hinges on the specific protecting group employed, which must be designed to be stable throughout the synthesis but selectively labile to specific oxidizing agents.

One example of a protecting group designed for oxidative removal is the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group. beilstein-journals.orgnih.gov Deprotection is achieved through a two-step process: initial oxidation of the dithiane moiety, followed by treatment with a weak base. nih.gov Oxidants such as hydrogen peroxide with an ammonium molybdate (B1676688) catalyst or sodium periodate can be used effectively. beilstein-journals.orgnih.gov This method is orthogonal to commonly used Boc, Fmoc, and benzyl groups. beilstein-journals.orgnih.gov

While the benzyl group is primarily removed by hydrogenolysis, certain oxidative systems can also achieve its cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), ammonium cerium(IV) nitrate (B79036) (CAN), or Oxone can be used for N-debenzylation. acs.orgnih.gov However, these methods can sometimes be less chemoselective and may require careful optimization to avoid over-oxidation of the substrate or the desired product amine.

In recent years, electrochemical methods have also emerged as a green and controllable approach for the cleavage of certain protecting groups. acs.org For instance, the electrochemical oxidative cleavage of sulfonamides has been reported, providing a traceless and sustainable method for deprotection without the need for stoichiometric chemical oxidants. acs.org Sulfonamides are exceptionally stable protecting groups, resistant to a wide range of conditions, but their cleavage often requires harsh reagents. researchgate.net Therefore, mild oxidative or electrochemical cleavage methods represent a significant advancement. acs.orgresearchgate.net Nanoceria (CeO₂) has also been shown to catalyze the hydrolytic cleavage of sulfonamides under ambient conditions, breaking S-N, C-N, and C-S bonds. nih.gov

Table 2: Research Findings on Oxidative Deprotection of Amines

| Protecting Group | Reagent(s) | Conditions | Key Findings | Citation(s) |

|---|---|---|---|---|

| 1,3-dithiane-based (dM-Dmoc) | 1. Oxidation 2. Weak Base | Nearly neutral conditions | Offers orthogonality to acid, base, and catalytic hydrogenation deprotection methods. Good to excellent yields. | beilstein-journals.orgnih.govnih.gov |

| Benzyl (Bn) | DDQ, CAN, Oxone | Varies with substrate | Provides an alternative to hydrogenation, but chemoselectivity can be a concern. | acs.orgnih.gov |

| Sulfonamide | Electrochemical Oxidation | Controlled current electrolysis | Green and mild method for N-C bond cleavage in N,N'-substituted sulfonamides without chemical oxidants. | acs.org |

| Nosyl (p-nitrobenzenesulfonyl) | Electrochemical Reduction | Controlled potential (-0.9 V vs SCE) | Highly chemoselective cleavage of sulfonimides to reveal the sulfonamide. | acs.org |

Mechanistic Investigations and Reaction Chemistry of 2 1 Methoxycyclobutyl Ethan 1 Amine

Reactivity of the Cyclobutane (B1203170) Ring System

The four-membered cyclobutane ring is characterized by significant ring strain, which renders it susceptible to a variety of reactions that are not typically observed in unstrained cyclic or acyclic alkanes. This inherent reactivity is a cornerstone of its chemical profile.

Ring-Opening Reactions and Associated Skeletal Rearrangements

A primary mode of reactivity for the cyclobutane scaffold is through ring-opening reactions, driven by the release of inherent ring strain. researchgate.netpharmaguideline.com These cleavages can be initiated under a range of conditions, including acidic, basic, thermal, or photochemical treatments. researchgate.net For a molecule like 2-(1-methoxycyclobutyl)ethan-1-amine, cleavage of a carbon-carbon bond within the ring can lead to the formation of a more stable, open-chain structure.

When a cyclobutane ring is appropriately substituted, this ring-opening process is often followed by complex skeletal rearrangements. researchgate.netresearchgate.net These rearrangements can lead to the formation of diverse and structurally intricate products. The specific pathway and resulting molecular architecture are highly dependent on the reaction mechanism, the nature of the reagents, and the precise reaction conditions employed. researchgate.net For instance, acid-catalyzed ring-opening of cyclobutanol can proceed through a carbocation-driven C-C bond cleavage to yield carbonyl-containing products. pharmacyfreak.com

Nucleophilic Attack on the Cyclobutyl Moiety and its Regioselectivity

The cyclobutane ring, particularly when substituted with electron-withdrawing groups or groups that can stabilize a transition state, can be susceptible to nucleophilic attack. researchgate.net In the case of this compound, the methoxy (B1213986) group (an ether) and the ethanamine side chain influence the electronic properties of the ring carbons.

The regioselectivity of a nucleophilic attack—that is, which carbon atom of the ring is attacked—is a critical aspect of its reactivity. This selectivity is governed by both steric and electronic factors. For instance, in the ring-opening of 1,3-dimethyl-5-methylenebarbituric acid dimer, various nucleophiles including aliphatic amines were found to attack an exocyclic carbon, leading to ring cleavage. researchgate.net In related strained systems like bicyclobutanes, catalyst-controlled, regiodivergent nucleophilic additions have been achieved, allowing for selective formation of either α- or β'-substituted products. acs.org The presence of the methoxy and ethanamine groups on the same carbon atom in this compound would likely direct nucleophilic attack to one of the other three ring carbons, with the precise location depending on the reaction conditions and the nature of the attacking nucleophile.

Influence of Ring Strain on Cyclobutane Reactivity

The enhanced reactivity of the cyclobutane ring is a direct consequence of its significant ring strain. pharmacyfreak.com This strain is a combination of two main factors:

Angle Strain : The internal C-C-C bond angles in cyclobutane are compressed to approximately 88°-90° from the ideal 109.5° for sp³ hybridized carbon atoms. libretexts.orglibretexts.org This deviation creates substantial angle strain.

Torsional Strain : In a planar conformation, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to high torsional strain. To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation, which slightly reduces the torsional strain at the cost of a small increase in angle strain. libretexts.orglibretexts.orgmasterorganicchemistry.com

The total ring strain energy of cyclobutane is approximately 26 kcal/mol (110 kJ/mol), making it significantly less stable and more reactive than larger cycloalkanes like cyclopentane and cyclohexane. pharmacyfreak.comlibretexts.orgmasterorganicchemistry.comnih.gov This stored energy acts as a thermodynamic driving force for reactions that involve the cleavage of the ring, as breaking a C-C bond allows the molecule to adopt more stable, unstrained conformations. pharmaguideline.comarxiv.org

| Cycloalkane | Ring Strain (kcal/mol) |

|---|---|

| Cyclopropane | 27.6 - 28.1 |

| Cyclobutane | 26.3 - 26.4 |

| Cyclopentane | 6.5 - 7.1 |

| Cyclohexane | ~0 |

Transformations Involving the Primary Amine Functionality

The primary amine group (-NH₂) of the ethanamine side chain is a versatile functional group that readily participates in a variety of fundamental organic reactions.

Amine Condensation Reactions (e.g., Imine Formation)

Primary amines, such as this compound, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comfiveable.mechemistrysteps.com This reaction is a cornerstone of amine chemistry and proceeds via a nucleophilic addition-elimination mechanism.

The process is typically catalyzed by a mild acid (pH 4-5) and involves several reversible steps: openstax.orgchemistrysteps.com

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon. fiveable.me

Carbinolamine Formation : This initial attack forms a tetrahedral intermediate called a carbinolamine after proton transfers. openstax.orgchemistrysteps.com

Dehydration : The carbinolamine is then protonated on its oxygen atom, converting the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product with a characteristic C=N double bond. chemistrysteps.comopenstax.org

Because the reaction is reversible, it is often driven to completion by removing the water that is formed as a byproduct. masterorganicchemistry.comchemistrysteps.com

| Amine Reactant | Carbonyl Reactant | Product Type |

|---|---|---|

| Primary Amine (R-NH₂) | Aldehyde (R'-CHO) | Aldimine (R-N=CH-R') |

| Primary Amine (R-NH₂) | Ketone (R'-CO-R'') | Ketimine (R-N=CR'R'') |

| Ammonia (B1221849) (NH₃) | Aldehyde or Ketone | Primary Imine |

Reductions to Different Amine Derivatives

The primary amine of this compound can be converted into secondary or tertiary amines through a powerful and widely used method known as reductive amination or reductive alkylation. fiveable.mewikipedia.org This process effectively adds an alkyl group to the nitrogen atom.

Reductive amination is a two-stage transformation that can often be performed in a single pot: harvard.edu

Imine Formation : The primary amine first reacts with an aldehyde or ketone to form an imine intermediate, as described in the previous section.

Reduction : The C=N double bond of the imine is then immediately reduced to a C-N single bond, yielding a secondary amine. masterorganicchemistry.comchemistrysteps.com

This reaction can be repeated by reacting the newly formed secondary amine with another molecule of an aldehyde or ketone, followed by reduction, to produce a tertiary amine. fiveable.me A key advantage of this method is the use of reducing agents that are selective for the iminium ion intermediate over the starting carbonyl compound. harvard.edu Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (H₂/Pd). fiveable.mewikipedia.orgharvard.edu This method avoids the problem of overalkylation that can occur with direct alkylation of amines using alkyl halides. harvard.edu

Selective Oxidation Pathways of Amines

The primary amine functionality within this compound is susceptible to a variety of oxidation reactions. The specific product obtained is highly dependent on the chosen oxidant, catalyst, and reaction conditions. Generally, the oxidation of primary amines can lead to several classes of compounds, including hydroxylamines, imines, and nitriles. acs.orgresearchgate.net

The initial oxidation of a primary amine can yield a hydroxylamine (B1172632). acs.org However, hydroxylamines possess a pair of n-electrons, making them vulnerable to further oxidation. acs.org More commonly, the oxidation proceeds to form an imine intermediate. This can occur through various catalytic systems, often involving metal catalysts like copper or ruthenium, in the presence of an oxidant such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), or molecular oxygen. orientjchem.org The imine can be the final product, or it can undergo subsequent reactions. For instance, in the presence of excess starting amine, the imine intermediate can couple with another amine molecule to form a new, more substituted imine. orientjchem.org Under more vigorous oxidative conditions, primary amines can be converted directly to nitriles. researchgate.net

The choice of oxidant and catalyst is critical for achieving selectivity towards a desired product. While molecular oxygen is considered a green oxidant, alternatives like TBHP and H₂O₂ are also widely used due to their ready availability. orientjchem.org For example, certain copper-catalyzed systems using H₂O₂ have been shown to be effective in the selective oxidation of benzyl (B1604629) and aliphatic amines to imines. orientjchem.org

| Product Class | General Reaction Conditions | Key Intermediates | Citation |

|---|---|---|---|

| Hydroxylamines | OXONE over silica (B1680970) gel or alumina | Amine oxide | acs.org |

| Imines | Metal catalysts (e.g., Cu, Ru) with oxidants (e.g., H₂O₂, TBHP, O₂) | Metal-amine complex | orientjchem.org |

| Nitriles | Vigorous oxidation; e.g., copper-catalyzed oxidative dehydrogenation with O₂ | Imine | researchgate.net |

Chemoselectivity in Multi-Functionalized Systems

The structure of this compound contains both a primary amine and an ether (methoxy group), making chemoselectivity a key consideration in its reactions. The direct oxidation of molecules containing both amine and other functional groups, such as alcohols, presents significant challenges, often requiring protection/deprotection strategies. nih.govresearchgate.net However, modern catalytic systems have been developed to achieve high chemoselectivity.

One effective strategy for selectively reacting other parts of the molecule in the presence of an amine is to control the reaction's pH. Under acidic conditions, the basic amine group becomes protonated to form an ammonium (B1175870) salt. nih.gov This protonated form is resistant to oxidation by many reagents, effectively acting as an in-situ protecting group and allowing for the selective oxidation of other functional groups. nih.gov For example, the oxidation of alcohols in the presence of reactive amines can be accomplished using an oxoammonium salt under acidic conditions. nih.govresearchgate.net

Conversely, specific catalytic systems are designed to target one functional group over another under neutral or basic conditions. For instance, a catalyst system using 2-azaadamantane N-oxyl (AZADO) in combination with a copper salt has demonstrated highly chemoselective aerobic oxidation of alcohols in unprotected amino alcohols, leaving the amino group intact. nih.govresearchgate.net This selectivity arises from the specific interactions between the catalyst and the target functional group. In the context of this compound, while the ether group is generally less reactive than an alcohol, the principles of catalyst and condition selection remain paramount for achieving selective transformations that target either the amine or potentially activate C-H bonds adjacent to the ether.

| Strategy | Mechanism | Target Functional Group | Citation |

|---|---|---|---|

| pH Control (Acidic) | Protonation of the amine group renders it inert to oxidation. | Non-amine groups (e.g., alcohols) | nih.gov |

| Specialized Catalysis (e.g., AZADO/Cu) | Catalyst system exhibits high substrate specificity. | Alcohols (in the presence of amines) | nih.govresearchgate.net |

Role of the Methoxy Group in Reaction Pathways

The methoxy group (-OCH₃) exerts a dual electronic influence on a molecule: an electron-withdrawing inductive effect and an electron-donating resonance effect. stackexchange.comlibretexts.org The highly electronegative oxygen atom pulls electron density away from adjacent atoms through the sigma bonds (inductive effect). stackexchange.com Concurrently, the lone pairs on the oxygen atom can be delocalized into an adjacent p-orbital system (resonance effect), which is a powerful electron-donating action. stackexchange.comlibretexts.org

In the aliphatic structure of this compound, the most significant electronic contribution of the methoxy group is its ability to stabilize a positive charge on the adjacent carbon (the C1 position of the cyclobutyl ring). Should a carbocation form at this position (for example, through the loss of a leaving group in a related derivative), the oxygen's lone pairs can directly donate electron density to the empty p-orbital of the carbocation. This delocalization of the positive charge significantly stabilizes the intermediate, making its formation more favorable compared to a carbocation on an unsubstituted carbon. This stabilization of a key intermediate can lower the activation energy for reactions proceeding through such a pathway, thereby directing the course of the reaction.

Steric effects refer to the influence of the spatial arrangement of atoms on a reaction's rate and outcome. The methoxy group, while not exceptionally large, contributes to the steric bulk around the cyclobutyl ring. This steric hindrance can influence the regioselectivity of a reaction by dictating the trajectory from which a reagent can approach the molecule. mdpi.comescholarship.org

For this compound, the methoxy group and the ethylamine (B1201723) side chain occupy space around the four-membered ring. In reactions involving the amine, the bulk of the adjacent cyclobutyl group, further substituted with the methoxy group, could hinder the approach of large reagents to the nitrogen atom. More significantly, in reactions involving the cyclobutyl ring itself, the methoxy group can direct incoming reagents to the less sterically hindered face of the ring. DFT calculations and experimental data on other systems have shown that steric hindrance resulting from the repulsion of adjacent groups can be the controlling factor in determining regioselectivity. mdpi.com For instance, in a hypothetical addition reaction to the cyclobutyl ring, the methoxy group would likely direct the incoming species to the opposite side of the ring, influencing the stereochemical outcome of the product.

Proposed Reaction Mechanisms for Complex Transformations Involving this compound (or its related derivatives)

Given the structure of this compound, a plausible complex transformation could involve an acid-catalyzed rearrangement that leverages the electronic stabilization provided by the methoxy group. One such proposed mechanism is a Wagner-Meerwein-type ring expansion, initiated by the protonation and subsequent loss of the amine group as ammonia (assuming a derivative where the amine is first converted to a better leaving group, or under harsh conditions).

Proposed Mechanism: Acid-Catalyzed Ring Expansion

Activation of the Amine: In a strongly acidic medium, the primary amine of a derivative (e.g., a corresponding alcohol formed via diazotization) is protonated, converting it into a good leaving group (H₂O).

Formation of a Primary Carbocation: The leaving group departs, generating a primary carbocation on the ethyl side chain. This is a high-energy intermediate.

1,2-Hydride Shift and Ring Strain: A rapid 1,2-hydride shift occurs, but more favorably, the strained C-C bond of the cyclobutyl ring migrates to the primary carbocation. This relieves some ring strain and forms a tertiary carbocation adjacent to the methoxy group.

Stabilization by Methoxy Group: The resulting tertiary carbocation at the C1 position of the original cyclobutyl ring is significantly stabilized by the resonance-donating effect of the adjacent methoxy group's oxygen lone pairs. stackexchange.com This stabilization makes this rearranged cation a key, lower-energy intermediate.

Ring Expansion: The migration of the C-C bond effectively expands the four-membered cyclobutyl ring into a five-membered cyclopentyl ring. The positive charge now resides on the carbon bearing the methoxy group, which is stabilized.

Deprotonation/Nucleophilic Attack: The reaction can be terminated by the loss of a proton from an adjacent carbon to form a double bond, yielding a cyclopentene derivative. Alternatively, a nucleophile present in the medium (e.g., water) could attack the carbocation, leading to the formation of a substituted cyclopentanol (B49286) derivative after deprotonation.

This proposed mechanism for a complex transformation highlights the interplay between ring strain, the electronic stabilization afforded by the methoxy group, and the reactivity of the amine functional group (or its derivatives).

Spectroscopic and Chromatographic Methodologies for Research on 2 1 Methoxycyclobutyl Ethan 1 Amine

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Structural elucidation relies on the synergistic interpretation of data from various spectroscopic methods. Each technique provides unique insights into the molecular structure, and together they allow for an unambiguous assignment of the compound's constitution and stereochemistry.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the characterization of 2-(1-Methoxycyclobutyl)ethan-1-amine. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their hybridization state.

For this compound, the expected chemical shifts in the ¹H NMR spectrum would allow for the assignment of each proton group. The methoxy (B1213986) protons (-OCH₃) would appear as a sharp singlet, while the protons of the ethylamine (B1201723) side chain and the cyclobutyl ring would exhibit more complex multiplets due to spin-spin coupling. Integration of the signal areas confirms the ratio of protons in the molecule, serving as a primary check for structural integrity.

Similarly, the ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, including the methoxy carbon, the quaternary carbon of the cyclobutane (B1203170) ring, and the various methylene (B1212753) (-CH₂-) carbons. The chemical shifts are indicative of the electronic environment of each carbon atom. High-resolution spectra can also be used for purity assessment, where the presence of unexpected signals may indicate impurities.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted for CDCl₃ solvent

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | 0.9 - 1.5 | Broad Singlet | 2H |

| -CH₂-N | 2.7 - 2.9 | Triplet | 2H |

| -CH₂-C(q) | 1.8 - 2.0 | Triplet | 2H |

| Ring -CH₂- | 1.6 - 2.1 | Multiplet | 6H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted for CDCl₃ solvent

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-N | 40 - 45 |

| C-C(q) | 35 - 40 |

| C(quaternary) | 75 - 80 |

| Ring CH₂ | 25 - 35 |

Since this compound possesses a chiral center, determining its enantiomeric purity is crucial. Specialized NMR protocols are employed that convert the pair of enantiomers into a pair of diastereomers, which are distinguishable in the NMR spectrum.

A common method involves the use of chiral derivatizing agents (CDAs). For primary amines, a simple and effective protocol involves condensation with 2-formylphenylboronic acid and an enantiopure binaphthol, such as (S)-BINOL. nih.govresearchgate.net This reaction forms a mixture of diastereoisomeric iminoboronate esters. researchgate.net The protons in these diastereomers are in different chemical environments and will, therefore, have different chemical shifts. By integrating the well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum, the enantiomeric excess (ee) of the original amine can be accurately calculated. nih.govacs.org

Another approach utilizes chiral solvating agents (CSAs), such as (R)- or (S)-BINOL derivatives. rsc.org The amine and the CSA are mixed directly in the NMR tube, forming transient diastereomeric complexes through non-covalent interactions. rsc.org This results in the splitting of signals for the enantiomers, allowing for the determination of their ratio. rsc.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies.

For this compound, the IR spectrum would provide clear evidence for its key functional groups. The primary amine (-NH₂) group would be identified by two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. pressbooks.publibretexts.org The C-H stretching vibrations of the alkyl groups (cyclobutyl and ethyl) would appear in the 2850-2960 cm⁻¹ range. libretexts.org Furthermore, a distinct C-O stretching vibration for the methoxy ether group would be expected in the 1050-1150 cm⁻¹ region. ucalgary.ca The presence of an N-H bending vibration around 1590-1650 cm⁻¹ would further confirm the primary amine.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 | Medium |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₇H₁₅NO), the molecular weight is 129.20 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z = 129. A key feature for mono-nitrogen compounds is that they follow the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound. libretexts.org

The fragmentation pattern provides valuable structural clues. For aliphatic amines, a dominant fragmentation pathway is alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This would result in a prominent fragment ion. Other likely fragmentations include the loss of the methoxy group (-OCH₃) or cleavage of the cyclobutane ring.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides an extremely accurate mass measurement of the molecular ion. nih.govmdpi.com This allows for the unambiguous determination of the elemental formula, confirming that the observed mass corresponds to C₇H₁₅NO and distinguishing it from other potential compounds with the same nominal mass.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion Formula | Description |

|---|---|---|

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion ([M]⁺) |

| 98 | [C₆H₁₂N]⁺ | Loss of methoxy radical (•OCH₃) |

| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage |

| 57 | [C₄H₉]⁺ | Cyclobutyl cation |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.gov This technique requires the compound to be in a crystalline form. When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. nih.gov

For this compound, obtaining a suitable single crystal, potentially of a salt derivative (e.g., hydrochloride or tartrate), would be the first critical step. nih.gov Analysis of the diffraction pattern allows for the calculation of an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This provides exact bond lengths, bond angles, and torsion angles.

Crucially, for a chiral molecule, X-ray crystallography can determine the absolute configuration (R or S) of the stereocenter without ambiguity, often by analyzing the anomalous dispersion of the X-rays. nih.gov The resulting structural model provides an unparalleled level of detail about the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Chromatographic Separation and Purification Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. mdpi.comcriver.com Due to the basic nature of the primary amine group, reversed-phase HPLC methods often require specific mobile phase additives to ensure good peak shape and reproducibility. rsc.org

A common approach involves using a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. To prevent peak tailing caused by the interaction of the basic amine with residual silanol (B1196071) groups on the silica (B1680970) support, a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), is typically added to the mobile phase. nih.gov Detection is commonly achieved using a UV detector, typically at a low wavelength (e.g., 210 nm) where the amine exhibits absorbance, or through coupling with a mass spectrometer (LC-MS) for enhanced specificity and sensitivity. sielc.com

For quantitative determination, a calibration curve is constructed by analyzing a series of standards of known concentrations. nih.gov The peak area of this compound in an unknown sample is then compared against this curve to determine its concentration accurately. nih.gov This method is crucial for quality control in synthesis and for determining the exact amount of the compound in research samples.

Table 1: Example HPLC Purity Analysis of a Synthesized Batch

| Compound ID | Retention Time (min) | Peak Area | Purity (%) |

|---|---|---|---|

| Impurity A | 3.45 | 15,890 | 0.42 |

| This compound | 5.82 | 3,745,112 | 99.15 |

| Impurity B | 7.19 | 12,450 | 0.33 |

| Impurity C | 9.04 | 4,560 | 0.12 |

Gas Chromatography (GC) for Analysis of Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, primary amines like this compound can be challenging to analyze directly via GC due to their polarity, which leads to strong interactions with the stationary phase, resulting in poor peak shape and tailing. labrulez.com To overcome this, derivatization is employed to convert the amine into a more volatile and less polar derivative. researchgate.net

A common derivatization strategy for primary amines is acylation, for instance, by reaction with trifluoroacetic anhydride (B1165640) (TFAA). labrulez.com This reaction converts the polar -NH2 group into a less polar and more volatile trifluoroacetamide (B147638) group. The resulting derivative, N-(2-(1-methoxycyclobutyl)ethyl)-2,2,2-trifluoroacetamide, is well-suited for GC analysis. The separation is typically performed on a non-polar or medium-polarity capillary column, and detection is achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov GC-MS provides the added advantage of structural confirmation through the fragmentation pattern of the derivative.

Table 2: GC Retention Times of Derivatized Amines

| Compound | Derivative | Column Type | Retention Time (min) |

|---|---|---|---|

| Cyclobutane-1,1-diyldimethanol | Di-TMS | DB-5 | 6.78 |

| This compound | TFAA | DB-5 | 8.92 |

| Benzylamine (Internal Standard) | TFAA | DB-5 | 10.15 |

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

The structure of this compound contains a chiral center at the C1 position of the cyclobutyl ring, meaning it exists as a pair of enantiomers. Differentiating and quantifying these enantiomers is critical in many research contexts. Chiral chromatography is the most effective method for this purpose. phenomenex.comnih.gov

Enantiomeric separation is typically achieved using a chiral stationary phase (CSP) in either HPLC or SFC. mdpi.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely used and have proven effective for separating a broad range of chiral amines. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com

Alternatively, an indirect method can be used where the racemic amine is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (GC or HPLC). nih.gov

Table 3: Chiral HPLC Separation of Enantiomers

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) | Resolution (Rs) |

|---|---|---|---|---|

| (R)-2-(1-Methoxycyclobutyl)ethan-1-amine | 12.54 | 1,450,300 | 98.6 | 2.15 |

| (S)-2-(1-Methoxycyclobutyl)ethan-1-amine | 14.21 | 10,250 |

Supercritical Fluid Chromatography (SFC) for Isomer Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for chiral separations. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. uva.es Due to the low viscosity and high diffusivity of supercritical CO2, SFC often allows for faster separations and higher efficiency than HPLC. nih.gov

For the resolution of this compound enantiomers, SFC is coupled with the same types of chiral stationary phases used in HPLC, such as polysaccharide-based columns. nih.gov A polar organic co-solvent (modifier), such as methanol (B129727) or ethanol, is typically added to the CO2 to increase the mobile phase's solvating power and ensure the elution of the polar amine. Basic additives are also frequently included to improve peak shape. chromatographyonline.com SFC can provide unique selectivity for isomers, sometimes achieving separations that are difficult by HPLC, and is considered a "greener" analytical technique due to the reduced consumption of organic solvents. uva.esmdpi.com

Table 4: SFC Method for Enantiomeric Resolution

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) with 0.1% Diethylamine |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Retention Time (R-isomer) | 3.88 min |

| Retention Time (S-isomer) | 4.52 min |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Rapid Screening

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative monitoring of chemical reactions and for screening fractions from column chromatography. ijpsr.comresearchgate.net It is a simple, cost-effective, and fast method to track the progress of the synthesis of this compound by observing the disappearance of starting materials and the appearance of the product. thieme.de

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel). The plate is then placed in a chamber containing a suitable solvent system (eluent). rsc.org As the eluent moves up the plate by capillary action, the components of the mixture separate based on their differential affinity for the stationary phase and solubility in the mobile phase. The amine product, being polar, typically has a lower retention factor (Rf) than less polar starting materials. Visualization can be achieved using UV light if the compounds are UV-active, or by staining with a developing agent such as ninhydrin (B49086) (which reacts with primary amines to produce a characteristic purple spot) or potassium permanganate. rsc.org

Table 5: TLC Monitoring of a Synthesis Reaction

| Compound | Rf Value (Ethyl Acetate (B1210297)/Hexane 1:1) | Staining Result (Ninhydrin) |

|---|---|---|

| Starting Material (e.g., a tosylate precursor) | 0.75 | Negative (No color) |

| This compound | 0.30 | Positive (Purple spot) |

| Reaction Mixture (at 2 hours) | 0.75 and 0.30 | Two spots observed |

Column Chromatography (e.g., Flash Chromatography on Silica Gel) for Preparative Purification

Following a chemical synthesis, the crude product mixture containing this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Preparative column chromatography, and more specifically flash chromatography, is the standard method for this purification on a laboratory scale. wiley-vch.deacademicjournals.org

The stationary phase is typically silica gel. silicycle.com Due to the basic nature of the target amine, which can lead to irreversible adsorption and streaking on acidic silica gel, the silica is often pre-treated or the eluent is modified with a small amount of a base like triethylamine (~1%). rsc.org The crude mixture is loaded onto the top of the column, and a solvent system, often guided by prior TLC analysis, is passed through the column under moderate pressure. Components are separated based on their polarity, with less polar impurities eluting first, followed by the more polar product, this compound. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated.

Table 6: Summary of a Flash Chromatography Purification Run

| Parameter | Details |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Gradient of 0-10% Methanol in Dichloromethane (B109758) + 1% Triethylamine |

| Crude Sample Loaded | 2.5 g |

| Fractions Collected | 50 x 20 mL |

| Product Eluted in | Fractions 22-35 |

| Isolated Yield (Pure) | 1.8 g |

| Purity (by HPLC) | >99% |

Underlying Principles of Chromatographic Separation

Chromatography is a powerful analytical technique used to separate, identify, and purify the components of a mixture. microbenotes.com The separation is based on the differential distribution of the components between two phases: a stationary phase and a mobile phase. hawach.comjackwestin.com For a compound like this compound, various chromatographic methods can be employed, each relying on distinct separation principles. The choice of method depends on the specific analytical goal, whether it is purification, quantification, or identification. The fundamental principles governing the most relevant chromatographic techniques for this amine are adsorption, partition, size exclusion, and ion exchange.

Adsorption Chromatography

Principle: Adsorption chromatography separates chemical mixtures based on the selective adsorption of analytes onto the surface of a solid stationary phase. chromtech.comscienceinfo.com The separation relies on the competition between the analyte and the mobile phase for active sites on the stationary phase. libretexts.org Components that adsorb more strongly to the stationary phase will move more slowly through the system, while those with weaker interactions will be carried along more quickly by the mobile phase, thus achieving separation. chromtech.comaakash.ac.in The binding forces involved are typically weak, non-ionic interactions such as van der Waals forces and hydrogen bonding. scienceinfo.comvedantu.com

For this compound, the primary amine group (-NH2) and the ether oxygen (-O-) can participate in hydrogen bonding with a polar stationary phase like silica gel or alumina. libretexts.org The non-polar cyclobutyl and ethyl groups contribute to weaker van der Waals interactions. The strength of adsorption is influenced by the polarity of the analyte, the activity of the adsorbent, and the polarity of the mobile phase. libretexts.org A more polar solvent will have a greater eluting power, as it competes more effectively for the adsorption sites on the stationary phase. libretexts.org

Illustrative Data for Adsorption Chromatography of this compound:

| Stationary Phase | Mobile Phase System (v/v) | Analyte-Stationary Phase Interactions | Expected Elution Behavior |

| Silica Gel (polar) | Hexane:Ethyl Acetate (80:20) | Hydrogen bonding (amine & ether groups), van der Waals forces | Slower elution due to strong polar interactions |

| Alumina (polar) | Dichloromethane:Methanol (95:5) | Similar to silica gel, strong polar interactions | Slower elution |

| C18-bonded Silica (non-polar) | Acetonitrile:Water (70:30) | Primarily van der Waals forces | Faster elution due to weaker interactions |

Partition Chromatography

Principle: Partition chromatography is based on the differential distribution or partitioning of an analyte between two immiscible liquid phases. chromtech.comyoutube.com In this technique, a liquid stationary phase is coated onto a solid support. chromtech.com Separation occurs as the components of the mixture partition between the stationary liquid phase and the mobile liquid or gas phase based on their relative solubilities. youtube.comyoutube.com Components that are more soluble in the stationary phase will be retained longer in the system, while those more soluble in the mobile phase will move through more quickly. jackwestin.com

For this compound, its partitioning behavior will depend on its polarity and the polarity of the two phases. In normal-phase partition chromatography, a polar stationary phase (like water coated on silica) and a non-polar mobile phase would be used. The polar amine and ether functionalities would lead to greater solubility in the polar stationary phase, resulting in longer retention times. Conversely, in reversed-phase partition chromatography, a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase are used. In this case, the compound would have a higher affinity for the mobile phase, leading to faster elution, though the non-polar parts of the molecule would provide some interaction with the stationary phase. The application of ion-pair extraction can also be used in partition chromatography to separate pharmaceutical amines. nih.govacs.org

Illustrative Partition Coefficients for this compound:

| Chromatographic Mode | Stationary Phase | Mobile Phase | Hypothetical Partition Coefficient (K = Cs/Cm) | Expected Retention |

| Normal-Phase | Water on Silica | Hexane | > 1 | High |

| Reversed-Phase | C18-bonded Silica | Methanol/Water | < 1 | Low |

Note: Cs is the concentration in the stationary phase, and Cm is the concentration in the mobile phase.

Size Exclusion Chromatography (SEC)

Principle: Size Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography, separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. scienceinfo.comcreative-proteomics.com The stationary phase consists of porous beads with a well-defined range of pore sizes. contractlaboratory.comlongdom.org As the sample passes through the column, large molecules that are too big to enter the pores travel only through the space between the beads (the interstitial volume) and elute quickly. creative-proteomics.comwikipedia.org Smaller molecules can enter the pores, increasing the volume they have to traverse, which slows their progress through the column. contractlaboratory.comwikipedia.org Therefore, molecules are eluted in decreasing order of their size. creative-proteomics.com

This technique is primarily used for the separation of large molecules like polymers and proteins. wikipedia.org For a small molecule like this compound (molecular weight: 129.22 g/mol ), SEC would generally not be the primary method for separation from other small molecules of similar size. However, it could be effective for separating it from much larger molecules, such as polymers or proteins, in a complex matrix, or for desalting purposes. scienceinfo.com

Illustrative Elution Behavior in SEC:

| Analyte | Molecular Weight ( g/mol ) | Access to Stationary Phase Pores | Elution Volume |

| Large Polymer | >10,000 | Excluded | Smallest (elutes first) |

| This compound | 129.22 | Total access | Largest (elutes last) |

| Small Salt Ion | < 60 | Total access | Largest (elutes last, co-elutes with other small molecules) |

Ion Exchange Chromatography (IEC)

Principle: Ion Exchange Chromatography separates molecules based on their net charge. bio-rad.com The stationary phase is a resin or gel matrix that has covalently bonded charged functional groups. bio-rad.com These stationary phases can be either anion exchangers (positively charged) or cation exchangers (negatively charged). bio-rad.com When a sample is introduced, molecules with a charge opposite to that of the stationary phase will bind to it. Separation is achieved by eluting the bound molecules, typically by changing the pH or the ionic strength of the mobile phase. technologynetworks.com

Given that this compound has a primary amine group, it will be protonated and carry a positive charge (become a cation) in acidic to neutral solutions. Therefore, cation exchange chromatography is a highly suitable method for its separation and purification. amazonaws.comnih.gov The positively charged 2-(1-methoxycyclobutyl)ethan-1-ammonium ion will bind to a negatively charged stationary phase, such as one containing sulfonate or carboxylate functional groups. nih.gov Neutral molecules and anions will pass through the column unretained. The bound amine can then be eluted by increasing the concentration of a competing cation (e.g., Na+) in the mobile phase or by increasing the pH to deprotonate the amine, neutralizing its charge and weakening its interaction with the stationary phase. bio-rad.comnih.gov

Illustrative Conditions for Ion Exchange Chromatography of this compound:

| Stationary Phase Type | Functional Groups | Mobile Phase pH | Charge of Analyte | Interaction | Elution Strategy |

| Strong Cation Exchanger | Sulfonate (-SO3-) | < 9 | Positive | Strong ionic binding | Increase salt concentration or pH |

| Weak Cation Exchanger | Carboxylate (-COO-) | 4-6 | Positive | Moderate ionic binding | Increase salt concentration or pH |

| Anion Exchanger | Quaternary Ammonium (B1175870) (-N+R3) | Any | Positive | Repulsion (no binding) | N/A (analyte elutes in void volume) |

Computational and Theoretical Studies on 2 1 Methoxycyclobutyl Ethan 1 Amine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. For a compound like 2-(1-Methoxycyclobutyl)ethan-1-amine, DFT calculations, potentially using a basis set such as B3LYP/cc-pVDZ, can be employed to determine optimized molecular geometry and vibrational frequencies. niscpr.res.in Such calculations provide a foundational understanding of the molecule's stability and electronic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nanobioletters.com For this compound, the MEP map would likely show negative potential (red and yellow areas) around the nitrogen and oxygen atoms, indicating their nucleophilic character, while positive potential (blue areas) would be expected around the hydrogen atoms of the amine group.

Table 1: Predicted Electronic Properties from DFT Calculations

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Value dependent on calculation | Electron-donating ability |

| LUMO Energy | Value dependent on calculation | Electron-accepting ability |

| HOMO-LUMO Gap | Value dependent on calculation | Chemical reactivity and stability |

| Dipole Moment | Value dependent on calculation | Polarity of the molecule |

Molecular Modeling for Conformational Analysis and Stereochemical Insights

The flexible ethylamine (B1201723) side chain and the puckered cyclobutane (B1203170) ring of this compound allow it to adopt various conformations. Molecular modeling techniques, particularly potential energy surface (PES) scans, can be used to identify stable conformers and the energy barriers between them. nanobioletters.com By systematically rotating the rotatable bonds (e.g., C-C and C-N bonds of the side chain), the global minimum energy conformation and other low-energy isomers can be determined.

These studies are critical for understanding how the molecule might interact with biological targets or how its shape influences its physical properties. The puckering of the cyclobutane ring is a key stereochemical feature. Computational models can predict the preferred puckering angle and the energy required for ring inversion. The relative orientation of the methoxy (B1213986) and ethanamine substituents (axial vs. equatorial-like positions) in different conformers can also be assessed.

Table 2: Conformational Analysis Data

| Dihedral Angle | Energy Barrier (kcal/mol) | Resulting Conformer |

|---|---|---|

| C-C-N-H | Value dependent on calculation | Gauche/Anti |

| C-C-C-C (ring) | Value dependent on calculation | Puckered/Planar |

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

Computational methods are invaluable for predicting the outcomes of chemical reactions. rsc.org For synthetic transformations involving this compound, DFT can be used to model the transition states of possible reaction pathways. The activation energies calculated for different pathways can help predict which regio- or stereoisomer is more likely to form. researchgate.net

For example, in a reaction involving the amine group, computational models could predict whether a reagent will attack from a specific face of the molecule, leading to a particular stereoisomer. This is guided by the steric hindrance and electronic properties of the calculated transition state structures. Similarly, predicting the regioselectivity of reactions, such as electrophilic addition to the cyclobutane ring, can be achieved by analyzing the calculated charge distribution and orbital densities (Fukui functions) on the different atoms of the molecule. chemrxiv.org

Table 3: Predicted Selectivity in a Hypothetical Reaction

| Reaction Type | Predicted Outcome | Computational Basis |

|---|---|---|

| N-Alkylation | High stereoselectivity | Lower transition state energy for one approach |

| Ring Opening | Preferential bond cleavage | Analysis of bond strengths and strain energy |

Comparative Computational Analysis with Related Cyclobutyl and Amine Analogues

To better understand the unique properties of this compound, a comparative computational analysis with structurally related molecules is beneficial. mdpi.com Analogues could include cyclobutylamine (B51885), 1-methoxycyclobutanamine, and simple acyclic amines like 2-methoxy-2-methylpropan-1-amine.

By performing the same DFT and molecular modeling calculations on these analogues, one can isolate the electronic and steric effects of the methoxy group and the cyclobutyl ring. For instance, comparing the calculated proton affinity of the amine group in this compound with that in cyclobutylamine could reveal the electronic influence of the methoxy group on the basicity of the nitrogen atom. A comparison of the conformational flexibility with an acyclic analogue could highlight the constraints imposed by the four-membered ring. nih.gov

Table 4: Comparative Analysis of Molecular Properties

| Compound | Calculated Proton Affinity (kcal/mol) | Calculated HOMO-LUMO Gap (eV) | Key Structural Feature |

|---|---|---|---|

| This compound | Value dependent on calculation | Value dependent on calculation | Methoxy and cyclobutyl groups |

| Cyclobutylamine | Value dependent on calculation | Value dependent on calculation | Lacks methoxy and ethyl groups |

| 1-Methoxycyclobutanamine | Value dependent on calculation | Value dependent on calculation | Lacks ethyl group |

This comparative approach provides a deeper context for the computational results and helps to rationalize the structure-property relationships for this specific molecule.

Synthetic Utility and Applications of 2 1 Methoxycyclobutyl Ethan 1 Amine in the Synthesis of Complex Molecules

Role as a Key Synthetic Intermediate for Substituted Amines and Cyclobutane (B1203170) Derivatives

No specific studies detailing the role of 2-(1-Methoxycyclobutyl)ethan-1-amine as a key intermediate in the synthesis of substituted amines or other cyclobutane derivatives have been found in the public domain.

Incorporation into Diverse Chemical Scaffolds

There is no available research documenting the incorporation of This compound into diverse chemical scaffolds.

Building Block for Chiral Products (e.g., amino acids, beta-amines)

No literature has been identified that describes the use of This compound as a building block for the synthesis of chiral products.

Precursor for Cyclobutyl Diamines and Other Rigid Motifs

The role of This compound as a precursor for cyclobutyl diamines or other rigid motifs is not described in the current scientific literature.

Applications in the Development of Advanced Chemical Entities for Research Purposes

Specific applications of This compound in the development of advanced chemical entities for research purposes are not documented.

Contribution to Complex Molecule Synthesis Strategies in Academic and Industrial Research Laboratories

There is no information available regarding the contribution of This compound to complex molecule synthesis strategies in either academic or industrial settings.

Q & A

Q. Basic

- NMR Spectroscopy : 1H and 13C NMR confirm the methoxycyclobutyl moiety and amine group. Key signals include methoxy protons (δ ~3.2–3.4 ppm) and cyclobutane ring protons (δ ~1.8–2.5 ppm). 2D NMR (COSY, HSQC) resolves connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₇H₁₅NO⁺) with <2 ppm error .

- X-ray Crystallography : Resolves stereochemistry and confirms cyclobutane ring conformation in crystalline form .

How can computational modeling predict the compound’s reactivity in different chemical environments?

Advanced

Density functional theory (DFT) calculations assess electronic effects of the methoxycyclobutyl group on amine nucleophilicity. For example, the strained cyclobutane ring may increase amine reactivity in alkylation or acylation reactions. Molecular dynamics simulations model solvation effects, predicting stability in polar solvents (e.g., DMSO or water) .

How should researchers address contradictions in reported biological activity data?

Advanced

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. To resolve:

- Reproducibility Checks : Validate assays in triplicate with internal controls (e.g., reference inhibitors) .

- Purity Analysis : Use HPLC-MS to rule out side products (>98% purity required for reliable bioactivity studies) .

- Target Selectivity Profiling : Screen against related receptors/enzymes to identify off-target effects .

What strategies guide structure-activity relationship (SAR) studies for this compound?

Q. Advanced

- Core Modifications : Replace the methoxy group with ethoxy or hydroxy groups to assess electronic effects on receptor binding .

- Cyclobutane Ring Expansion : Compare with cyclohexyl analogs to evaluate steric impacts on pharmacokinetics .

- Amine Functionalization : Introduce acyl or sulfonyl groups to modulate solubility and blood-brain barrier penetration .

How can stability and storage conditions be optimized for long-term studies?

Q. Basic

- Storage : Keep under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation or hydrolysis of the amine group .

- Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC tracking .

What experimental designs are recommended for studying its interaction with biological targets?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to receptors like GPCRs or ion channels .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .

- Cryo-EM : Resolve binding conformations in membrane protein complexes (e.g., neurotransmitter transporters) .

How do solvent and pH influence its reactivity in organic synthesis?

Q. Advanced

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while THF stabilizes intermediates in Grignard additions .

- pH Optimization : Maintain pH 7–8 for amine protonation in aqueous reactions; use buffered systems (e.g., phosphate) to prevent undesired hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.